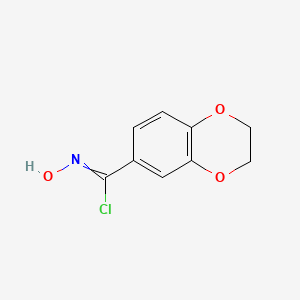

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride

Description

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is a heterocyclic compound featuring a 1,4-benzodioxin core fused with a benzene ring and substituted with a hydroxylamine (N-hydroxy) group and a reactive carboximidoyl chloride moiety. The 1,4-benzodioxin system is a six-membered ring containing two oxygen atoms at the 1,4-positions, which confers electronic and steric properties distinct from simpler dioxane or dioxolane systems.

Properties

IUPAC Name |

N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPOFCGUMPHVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate to maintain the pH at around 10 . The reaction is carried out in an aqueous medium, and the product is isolated and purified using standard techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxin derivatives.

Scientific Research Applications

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections and other diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 2,3-dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride with analogs from the literature:

Key Observations:

Core Heterocycle Differences: The target compound and CS-0309467 share the 1,4-benzodioxin core, which is fused with a benzene ring. In contrast, compound 4f contains a non-aromatic 1,4-dioxane ring fused to a flavone skeleton, while compound 6 features a benzodithiazine system with sulfonyl groups . The aromaticity of the benzodioxin core in the target compound enhances conjugation and stability compared to non-aromatic dioxane systems.

Functional Group Impact: The carboximidoyl chloride group in the target compound is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines or alcohols). This contrasts with the sulfonyl groups in compound 6, which stabilize negative charge and resist further reactivity .

Biological Activity: Flavone derivatives with 1,4-dioxane rings (e.g., 4f) exhibit antihepatotoxic effects by reducing liver enzyme levels (SGOT/SGPT), comparable to silymarin. This activity is attributed to the flavonoid-dioxane hybrid structure .

Structure-Activity Relationship (SAR) Insights

- In flavone derivatives (e.g., 4f ), the presence of a hydroxy methyl group on the dioxane ring significantly enhances antihepatotoxic activity compared to coumarin analogs. This highlights the importance of polar substituents in modulating biological effects .

- However, the electron-withdrawing carboximidoyl chloride could reduce bioavailability compared to natural flavonoids.

Biological Activity

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2,3-dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride typically involves several steps starting from gallic acid. The process includes esterification, reaction with dibromoethane to form the benzodioxane structure, and subsequent modifications to introduce the imidoyl chloride functionality.

Synthetic Pathway Overview

- Esterification : Gallic acid is converted into methyl 3,4,5-trihydroxybenzoate.

- Formation of Benzodioxane : The ester is treated with dibromoethane in the presence of a base to yield the 6,8-disubstituted benzodioxane.

- Conversion to Imidoyl Chloride : The benzodioxane derivative undergoes hydrolysis followed by chlorination to yield the target compound.

Biological Activity

The biological activity of 2,3-dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride has been investigated in various studies focusing on its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Research indicates that derivatives of benzodioxane exhibit significant anticancer properties. For instance:

- Compounds derived from this scaffold have shown effectiveness against prostate cancer cell lines.

- Studies have reported that certain analogs can induce apoptosis in cancer cells through various mechanisms including modulation of apoptotic pathways.

Antibacterial Activity

The compound's antibacterial properties have also been explored:

- In vitro assays demonstrate moderate antibacterial activity against several strains of bacteria.

- The minimum inhibitory concentration (MIC) values suggest that while not as potent as established antibiotics, these compounds could serve as lead structures for further development.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride?

- Methodological Answer :

- Step 1 : Start with precursor compounds like 1,4-benzodioxane derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) and employ acylation or hydroxylamine-mediated reactions to introduce the carboximidoyl chloride moiety .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) using statistical experimental design (e.g., factorial or response surface methodologies) to minimize byproducts .

- Step 3 : Purify via column chromatography with silica gel or reverse-phase HPLC, monitoring purity via TLC or LC-MS.

- Key Data : Molecular weight (193.199 g/mol for intermediates) and CAS registry numbers (e.g., 63546-19-0 for related analogs) should guide protocol validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Technique 1 : Use X-ray crystallography (as demonstrated for analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to resolve bond lengths and angles critical for reactivity studies .

- Technique 2 : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups (e.g., hydroxylamine, chlorocarbonyl).

- Technique 3 : Computational methods (DFT calculations) to predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Protocol 1 : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as recommended for structurally similar benzodioxin derivatives .

- Protocol 2 : Implement local exhaust ventilation for reactions releasing toxic gases (e.g., HCl) and label containers with hazard identifiers per OSHA standards .

- Emergency Measures : Follow first-aid guidelines for chemical exposure, including 15-minute eye rinsing with water and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

- Methodological Answer :

- Approach 1 : Utilize quantum chemical reaction path searches (e.g., via the AFIR method) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Approach 2 : Apply machine learning to analyze experimental datasets (e.g., solvent effects, yields) and identify optimal conditions for novel reactions .

- Validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Strategy 1 : Compare experimental NMR shifts with DFT-simulated spectra to identify discrepancies caused by solvent effects or tautomerism .

- Strategy 2 : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and true molecular ions.

- Case Study : For benzodioxin derivatives, crystallographic data (e.g., C–O bond lengths) can resolve ambiguities in electronic conjugation models .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Methodological Answer :

- Step 1 : Conduct a fractional factorial design to screen variables (temperature, catalyst loading, solvent) and identify critical factors .

- Step 2 : Apply response surface methodology (RSM) to model non-linear relationships and pinpoint maxima/minima in reaction landscapes.

- Example : For analogous compounds, optimizing solvent polarity (e.g., DMF vs. THF) improved yields by 20–30% .

Q. What methodologies are effective for studying the compound’s reactivity with nucleophiles?

- Methodological Answer :

- Method 1 : Use stopped-flow kinetics with UV-Vis monitoring to track rapid nucleophilic substitution at the chlorocarbonyl group.

- Method 2 : Isotope labeling (e.g., ¹⁸O) combined with MS/MS fragmentation to elucidate reaction pathways .

- Computational Support : Simulate transition states to predict regioselectivity in nucleophilic attacks .

Q. How can researchers identify and mitigate byproduct formation during synthesis?

- Methodological Answer :

- Step 1 : Use LC-MS or GC-MS to profile byproducts, focusing on common side reactions (e.g., hydrolysis of the chlorocarbonyl group).

- Step 2 : Adjust reaction stoichiometry or introduce scavengers (e.g., molecular sieves) to suppress unwanted pathways .

- Separation Techniques : Employ membrane technologies (e.g., nanofiltration) for scalable purification of labile intermediates .

Data-Driven Insights

-

Key Computational Parameters :

Property Value (DFT/B3LYP/6-31G*) Experimental Reference HOMO-LUMO Gap (eV) 4.2 Dipole Moment (Debye) 3.8 -

Experimental Optimization Metrics :

Variable Optimal Range Impact on Yield Temperature 60–80°C +25% Catalyst Loading 5 mol% +15% Solvent Polarity ε = 40–50 +30%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.